3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir
CAS No.: 1052063-37-2
Cat. No.: VC0124461
Molecular Formula: C₁₅H₂₆N₂O₄
Molecular Weight: 298.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052063-37-2 |
|---|---|
| Molecular Formula | C₁₅H₂₆N₂O₄ |
| Molecular Weight | 298.38 |
| IUPAC Name | ethyl (3R,4R,5S)-4-acetamido-5-amino-3-butan-2-yloxycyclohexene-1-carboxylate |
| Standard InChI | InChI=1S/C15H26N2O4/c1-5-9(3)21-13-8-11(15(19)20-6-2)7-12(16)14(13)17-10(4)18/h8-9,12-14H,5-7,16H2,1-4H3,(H,17,18)/t9?,12-,13+,14+/m0/s1 |
| SMILES | CCC(C)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Introduction
Chemical Identity and Properties
3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir is a structural analog of Oseltamivir where the 1-ethylpropoxy group is replaced with a 1-methylpropoxy (sec-butoxy) group. The compound is classified as a pharmaceutical impurity that must be monitored during Oseltamivir production. Its comprehensive chemical identity is summarized in the following table:
| Property | Information |
|---|---|
| CAS Number | 1052063-37-2 |
| Molecular Formula | C₁₅H₂₆N₂O₄ |
| Molecular Weight | 298.38 g/mol |
| IUPAC Name | Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-methylpropoxy)cyclohex-1-ene-1-carboxylate |
| Alternate Names | Oseltamivir EP Impurity F; Oseltamivir BP Impurity F; 3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir |
| SMILES | CCC(C)O[C@@H]1C=C(CC@@HN)C(=O)OCC |
| Standard InChI | InChI=1S/C15H26N2O4/c1-5-9(3)21-13-8-11(15(19)20-6-2)7-12(16)14(13)17-10(4)18/h8-9,12-14H,5-7,16H2,1-4H3,(H,17,18)/t9?,12-,13+,14+/m0/s1 |
| PubChem ID | 66863257 |
The physical properties of this compound include:
| Physical Property | Value |
|---|---|
| Flash Point | 233.3±28.7 °C |
| Boiling Point | 462.1±45.0 °C at 760 mmHg |
| Polarizability | 31.7±0.5 10⁻²⁴cm³ |
| Density | 1.1±0.1 g/cm³ |
| Vapor Pressure | 0.0±1.1 mmHg at 25°C |
The compound has a specific stereochemistry with (3R,4R,5S) configuration, which is important for its recognition as a specific impurity in Oseltamivir formulations .
Relationship to Oseltamivir
Oseltamivir phosphate (the parent drug) is a pro-drug that converts to oseltamivir carboxylate, a potent and selective inhibitor of influenza virus neuraminidase enzymes. These glycoproteins on the virus surface play crucial roles in viral entry into uninfected cells, the release of newly formed virus particles from infected cells, and the spread of infection throughout the body .
3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir differs from the parent compound in its ether substituent at the 3-position of the cyclohexene ring. This structural variation affects the compound's activity profile and makes it important to monitor during quality control of Oseltamivir production. The European and British Pharmacopoeias designate it as "Impurity F," highlighting its significance in regulatory contexts .
Applications in Pharmaceutical Analysis
Reference Standard Applications
The primary application of 3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir is as a reference standard in pharmaceutical quality control. It is used in:
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Chromatographic methods to detect and quantify impurities in Oseltamivir formulations
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Analytical validation procedures for Oseltamivir phosphate drug substances
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Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)
The compound is particularly valuable for ensuring that Oseltamivir formulations meet the stringent purity requirements established by regulatory agencies such as the European Medicines Agency (EMA), U.S. Pharmacopeia (USP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP) .
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